3-(3-Amino-4-methylphenyl)propanoic acid
Overview
Description
3-(3-Amino-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of propanoic acid, featuring an amino group and a methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid typically involves the reaction of p-tolualdehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
3-(3-Amino-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-(4-Methylphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-(3-Amino-4-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFHUKLDWGOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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